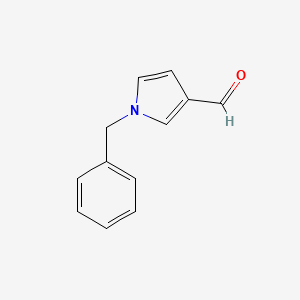
1-Benzyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Benzyl-1H-pyrrole-3-carbaldehyde is 1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrrole-3-carbaldehyde has a molecular weight of 185.23 g/mol . It is a liquid at room temperature . The melting point is 92-93°C .
Scientific Research Applications
- Application : Pyrrole subunit, which is a part of 1-Benzyl-1H-pyrrole-3-carbaldehyde, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Method of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results : These analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Application : 1-Benzyl-1H-pyrrole-3-carbaldehyde is used as a RAFT agent for controlled radical polymerization .
- Method of Application : It is well-suited for polymerization of vinyl esters and vinyl amides (LAMs) .
- Results : The use of 1-Benzyl-1H-pyrrole-3-carbaldehyde as a RAFT agent allows for a controlled radical polymerization .
Pharmaceutical Chemistry
Polymer Chemistry
- Chemical Synthesis
- Application : 1-Benzyl-1H-pyrrole-3-carbaldehyde is often used as a reactant in chemical synthesis .
- Method of Application : The specific method of application can vary widely depending on the desired product .
- Results : The outcomes of these reactions can also vary widely, but the use of 1-Benzyl-1H-pyrrole-3-carbaldehyde as a reactant can enable the synthesis of a wide range of chemical compounds .
- Chemical Synthesis
- Application : 1-Benzyl-1H-pyrrole-3-carbaldehyde is often used as a reactant in chemical synthesis .
- Method of Application : The specific method of application can vary widely depending on the desired product .
- Results : The outcomes of these reactions can also vary widely, but the use of 1-Benzyl-1H-pyrrole-3-carbaldehyde as a reactant can enable the synthesis of a wide range of chemical compounds .
properties
IUPAC Name |
1-benzylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVCKSHUSFLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576739 | |
| Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
30186-48-2 | |
| Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

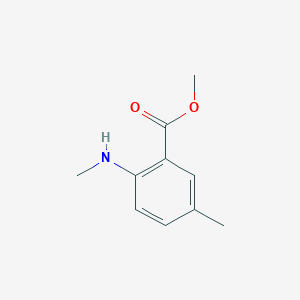
![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
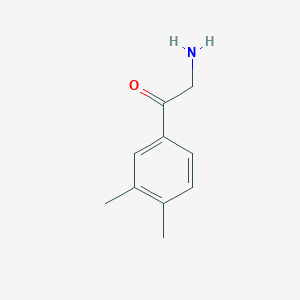
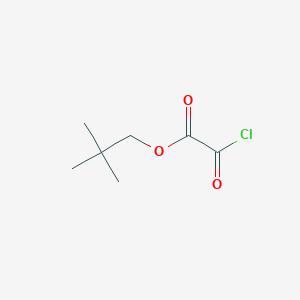
![4-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B1626992.png)
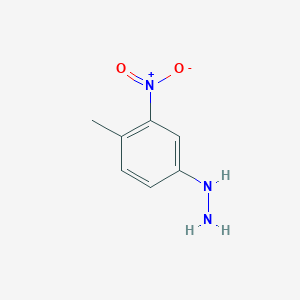

![5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B1626998.png)
![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)
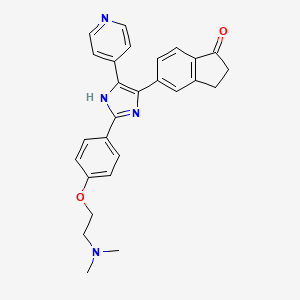
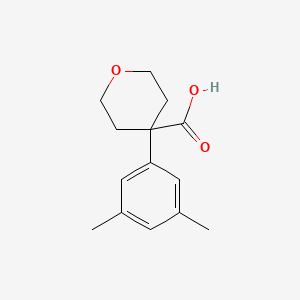
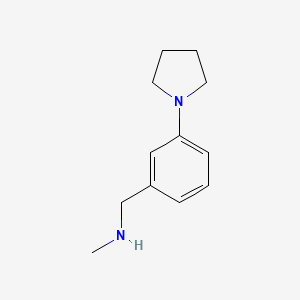
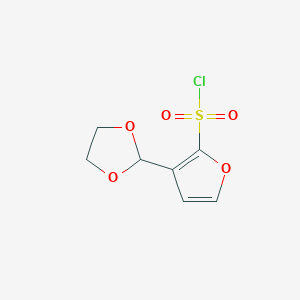
![1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B1627006.png)